molecular formula C17H16N4OS2 B10922371 3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10922371
M. Wt: 356.5 g/mol
InChI Key: RAQKVHHSHQONRC-UHFFFAOYSA-N
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Description

3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that features a unique combination of imidazo[1,2-a]pyridine, thieno[2,3-d]pyrimidine, and sulfanyl groups

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine and thieno[2,3-d]pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example:

The uniqueness of 3-ethyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H16N4OS2

Molecular Weight

356.5 g/mol

IUPAC Name

3-ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-methylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N4OS2/c1-3-21-16(22)13-8-11(2)24-15(13)19-17(21)23-10-12-9-20-7-5-4-6-14(20)18-12/h4-9H,3,10H2,1-2H3

InChI Key

RAQKVHHSHQONRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CN4C=CC=CC4=N3)SC(=C2)C

Origin of Product

United States

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